molecular formula C41H64O15 B194522 Diginatin CAS No. 52589-12-5

Diginatin

Cat. No.: B194522
CAS No.: 52589-12-5
M. Wt: 796.9 g/mol
InChI Key: AASCKLXRKILUGL-UHFFFAOYSA-N
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Description

Diginatin is a cardioactive glycoside isolated from the leaves of Digitalis lanata. It is structurally related to other glycosides such as digitoxin, digoxin, and gitoxin. This compound consists of three moles of digitoxose and an aglycone, making it relatively soluble in water .

Scientific Research Applications

Diginatin has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of glycosides and their derivatives.

    Biology: Investigated for its effects on cellular processes and enzyme activities.

    Medicine: Studied for its cardioactive properties and potential therapeutic uses in treating heart conditions.

    Industry: Utilized in the production of cardiac glycoside-based medications

Mechanism of Action

Target of Action

Diginatin is a type of cardiac glycoside . The primary target of cardiac glycosides, including this compound, is the Na+/K+ ATPase enzyme . This enzyme is crucial for maintaining the intracellular environment by regulating the entry and exit of sodium and potassium .

Mode of Action

This compound, like other cardiac glycosides, works by reversibly inhibiting the Na+/K+ ATPase enzyme . This inhibition leads to an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins, such as actin and myosin .

Biochemical Pathways

The inhibition of the Na+/K+ ATPase enzyme by this compound affects the sodium-potassium pump mechanism . This mechanism is essential for maintaining the electrochemical gradient across the cell membrane, which is crucial for various cellular functions, including nerve impulse transmission and muscle contraction .

Pharmacokinetics

The pharmacokinetics of this compound, like other drugs, involves the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) . These processes determine how this compound is taken up by the body, how it is distributed in the tissues, how it is metabolized, and how it is eliminated from the body .

Result of Action

The result of this compound’s action is primarily observed at the cellular level. By increasing intracellular calcium concentrations, this compound can enhance the contractility of cardiac muscle cells . This can lead to an increase in the force of heart contractions, which can be beneficial in conditions like heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the individual’s physiological state . For instance, certain conditions like renal failure or obesity can affect the pharmacokinetics of this compound, thereby influencing its action .

Biochemical Analysis

Biochemical Properties

Diginatin plays a crucial role in biochemical reactions, particularly in the context of cardiac function. It interacts with several enzymes and proteins, most notably the Na+/K±ATPase pump. This interaction inhibits the pump’s activity, leading to an increase in intracellular sodium levels. Consequently, this triggers the Na+/Ca2+ exchanger to operate in reverse, increasing intracellular calcium levels. The elevated calcium levels enhance cardiac muscle contraction, which is the primary therapeutic effect of this compound .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This effect is beneficial in treating heart failure and certain arrhythmias. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Na+/K±ATPase pump on the cell membrane. By inhibiting this pump, this compound increases intracellular sodium levels, which in turn affects the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium levels enhances cardiac muscle contraction. Additionally, this compound’s interaction with the Na+/K±ATPase pump can influence other signaling pathways and cellular processes, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its potency. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on cellular function, including prolonged enhancement of cardiac contractility and potential cytotoxic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively enhances cardiac contractility and improves heart function. At higher doses, it can exhibit toxic effects, including arrhythmias and other adverse cardiac events. Threshold effects have been observed, where a specific dosage range provides optimal therapeutic benefits without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with the Na+/K±ATPase pump. The inhibition of this pump affects the metabolic flux of sodium and calcium ions within the cell. Additionally, this compound’s metabolism involves its conversion to various metabolites, which can influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its binding affinity to these proteins, affecting its localization and accumulation within different tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target, the Na+/K±ATPase pump, located on the cell membrane. This localization is crucial for its inhibitory effects on the pump and subsequent increase in intracellular calcium levels. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diginatin can be isolated from the residues remaining after the processing of digoxin. The initial attempts at isolating this compound involved recrystallization from alcohol and aqueous alcohol solutions . The compound can also be obtained by macerating dried Digitalis lanata leaves in water, allowing enzymes to break down the primary glycosides .

Industrial Production Methods: Industrial production of this compound involves the extraction from Digitalis lanata leaves, followed by purification processes such as recrystallization. The process may also involve enzymatic hydrolysis to break down primary glycosides into this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted glycosides .

Comparison with Similar Compounds

  • Digitoxin
  • Digoxin
  • Gitoxin

Comparison: Diginatin is structurally similar to digitoxin, digoxin, and gitoxin, as all these compounds consist of three moles of digitoxose and an aglycone. this compound is relatively more soluble in water compared to the other glycosides. This unique property makes it easier to isolate and purify .

Properties

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O15/c1-18-36(48)26(42)13-33(51-18)55-38-20(3)53-34(15-28(38)44)56-37-19(2)52-32(14-27(37)43)54-23-8-9-39(4)22(11-23)6-7-24-25(39)12-30(46)40(5)35(21-10-31(47)50-17-21)29(45)16-41(24,40)49/h10,18-20,22-30,32-38,42-46,48-49H,6-9,11-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASCKLXRKILUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CC(C7C8=CC(=O)OC8)O)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023754
Record name Diginatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52589-12-5
Record name (3β,5β,12β,16β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14,16-trihydroxycard-20(22)-enolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52589-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diginatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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